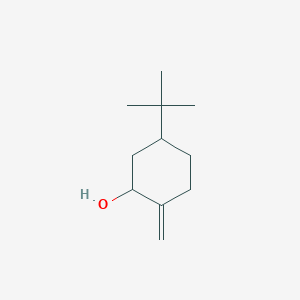
5-tert-butyl-2-methylidenecyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-2-methylidenecyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with a hydroxyl group, a tert-butyl group, and a methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-methylidenecyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of phenol in the presence of a catalyst such as palladium on carbon. The reaction conditions typically include a temperature range of 100-150°C and a pressure of 1-5 atm. Another method involves the oxidation of cyclohexane using cobalt catalysts, which produces a mixture of cyclohexanol and cyclohexanone .
Industrial Production Methods
Industrial production of this compound often involves the oxidation of cyclohexane in air, using cobalt catalysts. This process co-produces cyclohexanone, and the mixture is commonly referred to as “KA oil” (ketone-alcohol oil). The oxidation process involves radicals and the intermediacy of hydroperoxide .
Analyse Chemischer Reaktionen
Types of Reactions
5-tert-butyl-2-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone.
Reduction: It can be reduced to form cyclohexane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Cyclohexanone
Reduction: Cyclohexane
Substitution: Chlorocyclohexane
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-2-methylidenecyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-tert-butyl-2-methylidenecyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-
- Cyclohexanol, 4-(1,1-dimethylethyl)-, trans-
- Cyclohexanol, 4-tert-butyl-, cis-
Uniqueness
5-tert-butyl-2-methylidenecyclohexan-1-ol is unique due to the presence of both a tert-butyl group and a methylene group on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
19245-69-3 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
5-tert-butyl-2-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h9-10,12H,1,5-7H2,2-4H3 |
InChI-Schlüssel |
MKWJZCGGUSWUQL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(=C)C(C1)O |
Kanonische SMILES |
CC(C)(C)C1CCC(=C)C(C1)O |
Key on ui other cas no. |
19245-70-6 |
Synonyme |
Cyclohexanol,5-(1,1-dimethylethyl)-2-methylene-cis- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















